An In-depth Technical Guide to 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine. This molecule belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This guide will delve into the key structural features of this compound, its physicochemical properties, and explore its potential as a lead compound in drug discovery based on the known activities of related pyrazole derivatives. While specific experimental data on this particular molecule is limited in publicly available literature, this guide synthesizes information on analogous compounds and general methodologies to provide a robust framework for researchers.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug development.[1][2] The unique electronic and structural features of the pyrazole ring allow for diverse substitutions, leading to a vast chemical space with a wide spectrum of biological activities.[3][4][5] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4][5] The versatility of the pyrazole core, coupled with its metabolic stability, makes it an attractive starting point for the design of novel therapeutic agents.[1]
This guide focuses on a specific derivative, 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine, which incorporates several key pharmacophoric features: a dimethylated pyrazole core, a pyridinyl-sulfanyl moiety, and a primary amine. Each of these functional groups can contribute to the molecule's overall physicochemical properties and its potential interactions with biological targets.
Chemical Structure and Properties
The foundational information for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is summarized below.
| Property | Value | Source |
| CAS Number | 1157093-59-8 | [6][7] |
| Molecular Formula | C₁₀H₁₂N₄S | [6][7] |
| Molecular Weight | 220.3 g/mol | [6] |
| Purity | >95% (as commercially available) | [7] |
Structural Elucidation: A Hypothetical Analysis
Hypothetical Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups on the pyrazole ring, likely as singlets. The protons on the pyridine ring would appear in the aromatic region, with their characteristic splitting patterns. The protons of the amine group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show signals for the two distinct methyl carbons, the carbons of the pyrazole and pyridine rings, and the carbon bearing the amino group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.3 m/z). Fragmentation patterns could provide further structural information.
A general representation of the chemical structure is provided below:
Caption: Chemical structure of the core molecule.
Synthesis Strategies for Pyrazole Derivatives
While a specific, published synthesis for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is not available, general and robust methods for the synthesis of substituted pyrazoles are well-established. The most common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][8]
General Synthetic Approach: A Plausible Pathway
A plausible synthetic route to the target molecule could involve the following key steps, as illustrated in the workflow below. This proposed pathway is based on established pyrazole synthesis methodologies.
Caption: A potential synthetic workflow for the target molecule.
Experimental Protocol: A General Guideline for Synthesis of a Substituted Pyrazole
The following is a generalized protocol based on common methods for pyrazole synthesis and functionalization.[9][10][11] Note: This is a representative protocol and would require optimization for the specific target molecule.
Step 1: Synthesis of the Pyrazole Core
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (1 equivalent) in a solvent such as ethanol or acetic acid, add methylhydrazine (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
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Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the dimethylated pyrazole intermediate.
Step 2: Introduction of the Amino Group at the C4 Position
-
Nitration: The pyrazole intermediate from Step 1 is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group at the C4 position.
-
Reduction: The resulting 4-nitro-pyrazole is then reduced to the corresponding 4-amino-pyrazole. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Purification: The 4-amino-pyrazole is purified by standard methods such as extraction and crystallization.
Step 3: Introduction of the Pyridin-2-ylsulfanyl Moiety
-
Reaction Setup: The 4-amino-1,3-dimethylpyrazole from Step 2 is dissolved in a suitable solvent.
-
Sulfenylation: A sulfenylating agent derived from 2-mercaptopyridine is added to the reaction mixture. This could involve the in-situ generation of a sulfenyl chloride or the use of a pre-formed reagent.
-
Final Product Isolation: The reaction mixture is worked up to isolate the final product, 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine, which is then purified by chromatography or recrystallization.
Potential Biological Activities and Therapeutic Applications
Given the lack of specific biological data for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine, its potential therapeutic applications can be inferred from the known activities of structurally related pyrazole derivatives. The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[3][4][5]
A Landscape of Pyrazole Bioactivity
The diverse biological activities of pyrazole derivatives are well-documented and include:
-
Anti-inflammatory and Analgesic Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[3]
-
Antimicrobial and Antifungal Properties: Pyrazole derivatives have shown significant efficacy against various bacterial and fungal strains.[1][3]
-
Anticancer Activity: A number of pyrazole-containing compounds have been investigated as potent anticancer agents, often targeting specific kinases or other signaling pathways involved in cell proliferation.[10]
-
Antiviral Activity: Certain pyrazole derivatives have demonstrated activity against a range of viruses.[3]
The presence of the pyridinyl-sulfanyl moiety and the primary amine in the target molecule may confer additional or enhanced biological activities. For instance, pyridine rings are common in many pharmaceuticals and can be involved in hydrogen bonding and other interactions with biological targets. The sulfanyl linker provides flexibility, and the amino group can act as a key hydrogen bond donor or a site for further derivatization.
Potential Mechanisms of Action
The biological effects of pyrazole derivatives are often attributed to their ability to interact with specific enzymes or receptors.[12] Potential mechanisms of action for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine could include:
-
Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes involved in disease processes, such as kinases, cyclooxygenases, or microbial enzymes.
-
Receptor Modulation: It may bind to and modulate the activity of specific receptors, leading to a therapeutic effect.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanism of action of this compound.
Future Directions and Research Opportunities
1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine represents an under-explored molecule with significant potential for drug discovery. Future research efforts should focus on:
-
Development of a robust and scalable synthetic route.
-
Comprehensive physicochemical characterization, including determination of its solubility, pKa, and logP.
-
Thorough spectroscopic analysis (NMR, IR, MS) to confirm its structure.
-
Screening for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
If promising activity is identified, further studies to determine its mechanism of action and to perform lead optimization through the synthesis of analogues.
Conclusion
While specific experimental data on 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is currently scarce in the public domain, its chemical structure, based on the versatile and biologically active pyrazole scaffold, suggests significant potential for further investigation. This technical guide has provided a framework for understanding its chemical nature, plausible synthetic strategies, and potential therapeutic applications based on the extensive literature on related compounds. It is hoped that this guide will stimulate further research into this promising molecule and its derivatives, ultimately contributing to the development of new and effective therapeutic agents. The compound is currently available for research purposes from chemical suppliers.[6]
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